molecular formula C13H24ClN3 B3016733 N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride CAS No. 23166-32-7

N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride

Cat. No.: B3016733
CAS No.: 23166-32-7
M. Wt: 257.81
InChI Key: LIKHCWXEEMSDQR-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride (CAS 23166-32-7) is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.80 g/mol . It is a guanidine derivative of the adamantane scaffold, a structure famously associated with antiviral agents like amantadine and rimantadine . Research into this class of compounds is focused on overcoming resistant strains of the influenza A virus . The proposed mechanism of action for adamantane-based antivirals involves the inhibition of the viral M2 proton channel, which is essential for viral replication . Recent studies suggest that next-generation M2 inhibitors may benefit from combining the lipophilic adamantane group with polar functional groups, such as a guanidino moiety . This makes this compound a valuable building block for researchers in medicinal chemistry exploring novel antiviral agents . The compound is provided as a high-purity material for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-ethylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.ClH/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,2-8H2,1H3,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHCWXEEMSDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride typically involves the reaction of adamantane derivatives with guanidine compounds. One common method includes the reaction of 1-adamantylamine with ethyl isocyanate under controlled conditions to form the desired guanidine derivative. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Properties

Mechanism of Action:
N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride functions primarily as a modulator of neurotransmitter release. It has been shown to inhibit the excessive release of neurotransmitters such as glutamate, which is implicated in excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound acts on the NMDA receptor, a critical player in synaptic plasticity and memory function, thereby offering a protective effect against neuronal damage caused by overstimulation .

Therapeutic Applications:

  • Neurodegenerative Diseases: The compound has been studied for its potential to treat conditions characterized by neurodegeneration, including:
    • Alzheimer's Disease
    • Amyotrophic Lateral Sclerosis (ALS)
    • Huntington's Disease
    • Multiple Sclerosis
  • Epilepsy and Convulsions: It may also serve as a therapeutic agent to manage epilepsy by modulating excitatory neurotransmission .

Pharmacological Research

Pharmaceutical Formulations:
Research has indicated that this compound can be formulated into various pharmaceutical compositions aimed at enhancing bioavailability and therapeutic efficacy. These formulations are designed to target specific neurotransmitter systems affected in various neurological disorders .

Case Studies:
Several studies have documented the effectiveness of this compound in preclinical models:

  • A study demonstrated that administration of this compound significantly reduced neuronal death in models of excitotoxicity induced by glutamate .
  • Another investigation highlighted its role in improving cognitive functions in animal models of Alzheimer's disease, suggesting potential for cognitive enhancement in human patients .

Comparative Analysis with Other Guanidine Derivatives

The following table summarizes the comparative applications of this compound with other related guanidine compounds:

Compound NameApplication AreaMechanism of Action
N-(adamantan-1-yl)-N'-ethylguanidineNeuroprotectionNMDA receptor modulation
N,N'-disubstituted guanidinesExcitatory amino acid antagonistsNon-competitive NMDA receptor inhibition
N-cyclohexylamino guanidinesHypotensive agentsVasodilation through ganglionic blockade
N,N'-di-o-methoxyphenyl-guanidineTherapeutic (water-soluble)Various mechanisms including neurotransmitter modulation

Future Directions in Research

Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound. Investigations into its potential side effects, optimal dosing regimens, and combination therapies with other neuroprotective agents are critical for advancing its clinical application.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-N’-ethylguanidine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with the viral RNA synthesis. The adamantane core provides a rigid framework that enhances the binding affinity to the target molecules, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Acetamide Derivatives

Compounds like N-(adamantan-1-yl)acetamide () and the acetamide series (8c–8f, ) share the adamantane core but differ in substituents. Key comparisons include:

  • Melting Points: Acetamide derivatives (e.g., 8c–8f) exhibit melting points ranging from 230°C to 260°C, influenced by fluorine or methyl substituents . Guanidine derivatives may exhibit lower melting points due to ionic character.
  • Biological Activity :
    • Acetamide derivatives (e.g., 8f) lack significant antimicrobial activity in , whereas adamantane-isothiourea hybrids () with morpholine/piperazine substituents show potent antibacterial (e.g., 7b, MIC = 4 µg/mL against S. aureus) and hypoglycemic effects (e.g., 7a reduced glucose levels by 58% in diabetic rats). The guanidine group’s basicity may enhance antimicrobial potency via membrane disruption .

Adamantane-Carboxamide Derivatives

Compounds like N-(adamantan-1-yl)-1-pentylindazole-3-carboxamide (AKB-48, ) and anti-Dengue derivatives () highlight the impact of substituents:

  • Structural Flexibility vs. Rigidity :
    • Carboxamides with pentyl/fluoropentyl chains (e.g., AKB-48) exhibit high CB1 receptor affinity (), attributed to the alkyl chain’s role in hydrophobic interactions. In contrast, the ethylguanidine group may favor polar target engagement.
    • Anti-Dengue Activity : Microwave-synthesized sulfamoyl benzamide derivatives () achieved 80% viral inhibition at 10 µM, suggesting adamantane’s role in disrupting viral entry. Guanidine’s charge may enhance virucidal effects .
  • Regulatory Status :
    • Carboxamides like AKB-48 are classified as Schedule 9 poisons due to psychoactive properties (). The ethylguanidine variant’s safety profile remains unstudied but may differ due to reduced lipophilicity .

Adamantane-Isothiourea Hybrids

highlights hybrids with morpholine/piperazine moieties:

  • Antimicrobial Spectrum :
    • Compounds 7b and 7e showed broad-spectrum activity (MIC = 4–8 µg/mL against Gram-positive and Gram-negative bacteria), outperforming simpler acetamides. The guanidine group could mimic the basicity of morpholine, enhancing target binding .
  • Hypoglycemic Activity: Hybrids like 7a reduced serum glucose by 52% (vs. 61% for gliclazide). Guanidine derivatives may similarly modulate insulin pathways, as guanidine itself is a known insulin secretagogue .

Comparative Data Table

Compound Class Example Compound Molecular Weight Melting Point (°C) Key Activity Reference Evidence
Guanidine Hydrochloride N-(Adamantan-1-yl)-N'-ethylguanidine HCl ~300 (estimated) N/A Hypothetical: Antimicrobial, antiviral
Acetamide 8f () 483.99 230–232 Structural studies
Carboxamide AKB-48 () 331.41 N/A CB1 agonist, psychoactive
Isothiourea Hybrid 7b () 458.60 N/A Broad-spectrum antibacterial (MIC = 4 µg/mL)
Sulfamoyl Benzamide Anti-Dengue derivative () 492.65 N/A 80% viral inhibition at 10 µM

Key Research Findings and Implications

  • Activity vs. Structure : Lipophilic chains (pentyl/fluoropentyl) enhance receptor binding but increase regulatory risks. Polar groups (guanidine, morpholine) improve solubility and target specificity .
  • Synthetic Efficiency : Microwave optimization () reduced reaction times from 48 hours to <6 hours, suggesting a route for scalable guanidine derivative synthesis.
  • Unanswered Questions : The target compound’s exact pharmacokinetics, toxicity, and receptor affinity require further study, particularly given the psychoactive risks of structural analogs .

Biological Activity

N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of guanidine, characterized by the presence of an adamantane moiety which enhances its biological properties. The chemical structure can be represented as follows:

C13H20ClN3\text{C}_{13}\text{H}_{20}\text{ClN}_{3}

This compound exhibits unique pharmacological profiles attributed to its structural characteristics.

The biological activity of this compound primarily involves interactions with various receptors and enzymes. Notably, it has shown high affinity for sigma receptors, which play a crucial role in modulating neurotransmitter systems and have implications in neurodegenerative diseases and psychiatric disorders .

Key Mechanisms:

  • Sigma Receptor Modulation: The compound acts as an agonist at sigma receptors, which are implicated in several neurological functions. This interaction may lead to neuroprotective effects in conditions such as epilepsy and neurodegeneration .
  • Antiviral Activity: Similar compounds with adamantane structures have demonstrated antiviral properties against various viruses, suggesting that this compound may exhibit similar activities .

Neuroprotective Effects

Studies involving related compounds have shown promise in protecting neuronal cells from excitotoxicity, which is often mediated by NMDA receptor overactivation. The guanidine derivatives appear to mitigate such excitotoxic effects through sigma receptor pathways, indicating a potential therapeutic role in neurodegenerative diseases .

Case Study 1: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of adamantane derivatives, it was found that administration of these compounds significantly reduced neuronal death in animal models subjected to ischemic conditions. The mechanism was attributed to sigma receptor activation leading to enhanced neuronal survival pathways .

Case Study 2: Antiviral Efficacy Against Dengue Virus

A related study focused on dual-action hybrids that included adamantane moieties demonstrated significant antiviral activity against Dengue Virus (DENV). The findings suggested that compounds with structural similarities to this compound could inhibit viral proteases effectively, warranting further investigation into their therapeutic potential against viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(adamantan-1-yl)-N'-ethylguanidine hydrochloride, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or guanylation reactions. For example, guanidine derivatives are often prepared by reacting amines with guanylating agents (e.g., thioureas or carbodiimides) under acidic conditions. A key step involves optimizing reaction time, temperature (e.g., 50–55°C), and stoichiometric ratios of reagents like N-(adamantan-1-yl) precursors and ethylamine derivatives. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt . Contradictions in yields (e.g., 67–77% in similar syntheses) may arise from differences in solvent systems (e.g., tert-amyl alcohol vs. DMF) or catalysts (e.g., nickel complexes) .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for verifying adamantane proton environments (δ 1.6–2.2 ppm) and ethylguanidine moieties (δ 3.1–3.4 ppm for CH2_2, δ 1.2 ppm for CH3_3). Discrepancies in peak splitting (e.g., singlet vs. multiplet) may indicate impurities or stereochemical variations .
  • IR Spectroscopy : Key absorptions include N-H stretches (3200–3400 cm1^{-1}) and C=N/C=O vibrations (1650–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 265.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for adamantane-containing guanidine derivatives?

  • Methodological Answer : X-ray crystallography using SHELX software is standard for resolving structural ambiguities . Challenges include:

  • Disorder in Adamantane Moieties : The rigid adamantane cage often exhibits positional disorder, requiring iterative refinement (SHELXL) and validation via R-factor analysis (target < 0.05) .
  • Hydrogen Bonding Networks : Guanidine hydrochloride salts form extensive H-bonds. Contradictions in unit cell parameters may arise from solvent inclusion (e.g., methanol vs. DMSO), necessitating solvent masking in refinement .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Adamantane derivatives often target viral ion channels (e.g., influenza M2) or neurological receptors (e.g., NMDA). Assay design should include positive controls (e.g., amantadine hydrochloride) and cytotoxicity screens .
  • Data Validation : Replicate experiments to address variability in IC50_{50} values. For example, conflicting activity reports may stem from differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) or assay conditions (e.g., pH-dependent solubility) .

Q. How should researchers address discrepancies in purity assessments between synthetic batches?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase chromatography (C18 column) with UV/Vis (λ = 254 nm) and MS detection to quantify impurities (e.g., unreacted adamantane precursors). Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve co-eluting peaks .
  • Elemental Analysis : Discrepancies in C/H/N ratios (>0.3% deviation) indicate incomplete salt formation or hydration .

Methodological Best Practices

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Control : Maintain solutions at pH 4–6 to prevent guanidine deprotonation. Use buffers like acetate or citrate to avoid hydrolysis .
  • Temperature : Store lyophilized powder at -20°C; avoid freeze-thaw cycles in solution to prevent aggregation .
  • Light Sensitivity : Amber vials are recommended, as adamantane derivatives can undergo photodegradation under UV light .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., NMDA receptors). Validate with MD simulations (GROMACS) to assess stability of ligand-protein interactions .
  • DFT Calculations : Gaussian 09 can model electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in synthetic pathways .

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